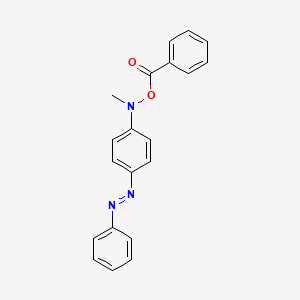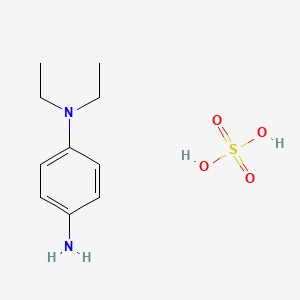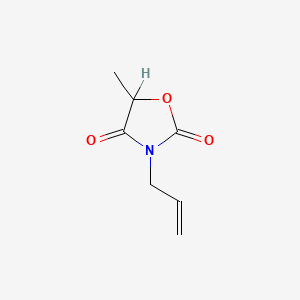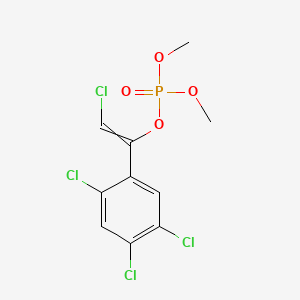
Muconolactone
Übersicht
Beschreibung
Muconolactone is an enzyme that catalyzes the chemical reaction of (S)-5-oxo-2,5-dihydrofuran-2-acetate to 5-oxo-4,5-dihydrofuran-2-acetate . It is also known as muconolactone Δ-isomerase .
Synthesis Analysis
Muconic acid and muconolactones are synthesized from aromatic compounds and glucose. An optimized catechol oxidative cleavage to muconic acid using performic acid has been developed. This procedure was efficient over a wide range of substituted catechols, providing access to muconolactones in a domino reaction .Molecular Structure Analysis
The structure of Muconolactone consists of two protein molecules consisting of a chain of amino acids and two chemicals being the two Magnesium ions .Chemical Reactions Analysis
Muconate lactonizing enzymes are involved in the breakdown of lignin-derived aromatics, catechol and protocatechuate, to citric acid cycle intermediates as a part of the β-ketoadipate pathway in soil microbes . The reaction products, β-ketoadipate enol-lactone, 3-carboxy-cis,cis-muconate, γ-carbo-xymuconolactone, muconolactone, and β-ketoadi-pate, were further characterized using LC-MS and nuclear magnetic resonance .Physical And Chemical Properties Analysis
Intermediates of bacterial aromatic catabolism contain chemical functionality that could enable them to serve as precursors to environmentally compatible materials with similar or superior properties relative to petroleum-derived incumbents .Wissenschaftliche Forschungsanwendungen
Sustainable Synthesis from Catechols
Muconolactone has significant applications in sustainable chemistry, particularly in the synthesis of various compounds, including materials. A study by (Coupé et al., 2020) explored the oxidative cleavage of catechols to muconic acid, which was further used to synthesize muconolactones. This process was optimized for green chemistry principles, utilizing common iron salts as catalysts. The study highlights the role of muconolactone in maximizing the economic value of biomass, such as lignin.
Enzymatic Interactions and Isomerization
Research on the interactions of muconolactone with enzymes provides insights into biochemical pathways and enzymatic mechanisms. A study by (Ngai & Kallen, 1983) investigated the kinetic and equilibrium deuterium isotope effects on the muconolactone isomerase-catalyzed interconversion of muconolactone to cis,cis-muconate. The findings contribute to understanding the enzyme's catalytic mechanism and its role in the beta-ketoadipate pathway.
Structural Biology and Molecular Interactions
Structural studies of muconolactone-related enzymes offer valuable insights into molecular interactions and protein architecture. (Katti et al., 1989) solved the crystal structure of muconolactone isomerase, revealing its unique decameric structure and the potential active site pocket. This type of research aids in understanding the molecular basis of enzyme function and interactions with muconolactone.
Biochemical Pathways and Metabolic Studies
Muconolactone plays a role in various biochemical pathways, as seen in studies like (Prucha et al., 1996). This study focused on the enzyme muconolactone isomerase and its activity in catalyzing the dechlorination of chlorinated muconolactones. Such research contributes to our understanding of metabolic pathways involving muconolactone and its derivatives.
Evolutionary Biology and Enzyme Homology
Research on muconolactone also extends to evolutionary biology, exploring the homologies and evolutionary divergence of enzymes that interact with it. For instance, (Yeh et al., 1980) investigated the beta-ketoadipate enol-lactone hydrolases, providing insights into the evolutionary relationships and divergences of these enzymes.
Industrial Applications
Muconolactone and its derivatives also have potential applications in industrial processes, as seen in the study by (Giurg et al., 2008). The research explored the oxidative degradation of phenols to produce muconolactones, demonstrating the potential of these compounds in the synthesis of industrial chemicals.
Wirkmechanismus
Zukünftige Richtungen
Muconic acid and muconolactones are attracting high interest as platform molecules for the synthesis of a variety of compounds, especially in the domain of materials . Pseudomonas putida was engineered to produce 16 intermediates of aromatic catabolism. Production of these molecules was demonstrated from aromatic compounds and glucose .
Eigenschaften
IUPAC Name |
2-(5-oxo-2H-furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKPJGPWNSAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Muconolactone | |
CAS RN |
6666-46-2 | |
| Record name | 2,5-Dihydro-5-oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6666-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muconolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006666462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)





![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)